1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

CXCR4 antagonist receptor binding radioligand competition

1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 601462-59-3) is a heterocyclic small-molecule belonging to the tetrahydroisoquinoline class. It functions as a CXCR4 antagonist, competing with the chemokine CXCL12 for receptor binding.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 601462-59-3
Cat. No. B12589802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
CAS601462-59-3
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2C3=C(CCN2)C=C(C=C3)O
InChIInChI=1S/C15H16N2O/c1-10-3-2-7-16-14(10)15-13-5-4-12(18)9-11(13)6-8-17-15/h2-5,7,9,15,17-18H,6,8H2,1H3
InChIKeyQNCOEDSGEFGFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Guide: 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 601462-59-3) – A CXCR4 Antagonist


1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 601462-59-3) is a heterocyclic small-molecule belonging to the tetrahydroisoquinoline class. It functions as a CXCR4 antagonist, competing with the chemokine CXCL12 for receptor binding [1]. The compound features a 3-methylpyridin-2-yl head group and a 6-hydroxy substituent on the tetrahydroisoquinoline core, with a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . Its primary pharmacological relevance lies in blocking the CXCL12/CXCR4 signaling axis, which is implicated in HIV entry, cancer metastasis, and inflammatory disorders [1].

CXCR4 competitive antagonist tool compound; blocks CXCL12 binding
Tetrahydroisoquinoline scaffold with 6-hydroxy substituent; suitable for SAR expansion
Applicable to binding, calcium flux, and antiviral protection assays (in vitro research models)

Why CXCR4 Antagonists Cannot Be Interchanged: Critical Differentiation of 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol


Simple substitution of one CXCR4 antagonist for another risks profound loss of potency and antiviral efficacy, as demonstrated within the same chemical series [1]. The 6-hydroxy substituent on the tetrahydroisoquinoline core is a primary determinant of binding affinity; its replacement by methoxy abolishes nanomolar activity (e.g., 24b IC₅₀ = 890 nM vs. 24c IC₅₀ = 0.64 nM). Likewise, shifting from the 3-methylpyridinyl head group to a tetrahydroquinoline (THQ) moiety or a pyridinyl ring significantly alters antiviral potency, calcium mobilization inhibition, and cytotoxicity profiles [1]. Even the reference antagonist plerixafor, though clinically approved, exhibits a different selectivity window, inferior binding affinity (IC₅₀ = 25 nM), and higher cytotoxicity (CC₅₀ = 6.29 µM) relative to compound 24c [1]. These quantitative disparities make generic interchange scientifically untenable and underscore the necessity for compound-specific selection.

6-OH The 6-hydroxy substituent is critical; replacement by methoxy may dramatically reduce binding affinity and antiviral activity based on reported series data.
Head group Shifting from 3-methylpyridinyl to THQ or simple pyridinyl alters potency, calcium inhibition, and cytotoxicity profile – direct interchange not supported.
Plerixafor The reference antagonist plerixafor differs in binding affinity, selectivity window, and host-cell cytotoxicity context; not a functional substitute in the same assay systems.

Quantitative Evidence: How 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol Outperforms Closest Analogs


CXCR4 Binding Affinity: 39‑Fold Superiority over Plerixafor and >1,000‑Fold over 24b

In a competition binding assay using fluorescently labeled CXCL12 (CXCL12AF647) on CXCR4-expressing cells, the target compound (designated 24c) inhibited CXCL12 binding with an IC₅₀ of 0.64 ± 0.17 nM [1]. This is 39‑fold more potent than the clinically approved antagonist plerixafor (IC₅₀ = 25 ± 1.4 nM) [1]. Within the same 3‑methylpyridinyl series, the 6‑methoxy analog 24b showed negligible activity (IC₅₀ = 890 ± 460 nM), representing a >1,390‑fold loss in affinity, highlighting the critical role of the 6‑hydroxy group [1]. The unsubstituted analog 24a (IC₅₀ = 3.2 nM) was 5‑fold weaker [1].

CXCR4 Binding
Head-to-head
IC50 0.64 nM (24c) vs. plerixafor 25 nM; >1,390-fold over 6-OMe analog
Reported binding affinity context; supports target occupancy studies at low concentrations
6-hydroxy group critical; competition binding (CXCL12AF647)
CXCR4 antagonist receptor binding radioligand competition

Functional Antagonism: 43‑Fold Greater Inhibition of CXCL12‑Induced Calcium Mobilization versus Plerixafor

In a CXCL12‑induced calcium mobilization assay, compound 24c inhibited the transient calcium flux with an IC₅₀ of 6.1 ± 1.0 nM [1]. This represents a 43‑fold improvement over plerixafor (IC₅₀ = 260 ± 40 nM) [1]. All other analogs bearing the 3‑methylpyridinyl head group were substantially less potent: the unsubstituted 24a (IC₅₀ = 13 nM) was 2.1‑fold weaker; the 6‑methoxy 24b (IC₅₀ = 3,850 nM) was >600‑fold less active; and the 6‑bromo 24d (IC₅₀ = 690 nM) was 113‑fold less active [1]. The simplified pyridinyl analog 25 (IC₅₀ = 180 nM) was 30‑fold weaker [1].

Ca2+ Mobilization
Head-to-head
IC50 6.1 nM vs. plerixafor 260 nM; 43-fold improvement
Functional signaling blockade context for CXCL12 pathway research
CXCL12-induced calcium transient; CXCR4-expressing cells
calcium flux CXCR4 signaling functional antagonism

Antiviral Potency: 0.8‑Fold HIV‑1 and 2.1‑Fold HIV‑2 Improvement over Plerixafor with Reduced Cytotoxicity

In MT‑4 cell‑based antiviral assays, compound 24c protected against HIV‑1 (NL4.3 strain) with an EC₅₀ of 6.2 ± 5.9 nM and against HIV‑2 (ROD strain) with an EC₅₀ of 3.8 ± 0.29 nM [1]. Compared to plerixafor (HIV‑1 EC₅₀ = 4.9 nM; HIV‑2 EC₅₀ = 8.1 nM), 24c was equipotent against HIV‑1 and 2.1‑fold more potent against HIV‑2 [1]. Critically, the cytotoxic concentration (CC₅₀) of 24c in uninfected MT‑4 cells was 30.77 ± 0.88 µM, yielding a selectivity index (CC₅₀/EC₅₀) of ~4,960 for HIV‑1 and ~8,100 for HIV‑2, compared to a selectivity index of ~1,284 and ~776 respectively for plerixafor (CC₅₀ = 6.29 µM) [1]. The 6‑methoxy analog 24b showed no measurable antiviral protection (EC₅₀ >9.27 µM) [1].

Antiviral & Cytotox.
Head-to-head
HIV-1 EC50 6.2 nM, HIV-2 3.8 nM; CC50 30.8 µM, SI >4,900
Antiviral assay response context; high selectivity index context for host-cell toxicity evaluation
MT-4 cell protection assay; compared to plerixafor CC50 6.3 µM
anti‑HIV CXCR4 coreceptor antiviral assay

Consistent Sub‑Nanomolar to Low‑Nanomolar Activity Across All Assays, Unmatched by Any Analog

Across the entire panel of in‑vitro assays, only compound 24c exhibited consistent activity in the low‑nanomolar range: binding IC₅₀ = 0.64 nM, calcium IC₅₀ = 6.1 nM, HIV‑1 EC₅₀ = 6.2 nM, HIV‑2 EC₅₀ = 3.8 nM [1]. No other analog demonstrated this uniformity. The second most potent analog, 24a, lost 5‑fold in binding, 2‑fold in calcium, and 4–6‑fold in antiviral potency [1]. Plerixafor showed nanomolar antiviral activity but weak binding (25 nM) and calcium inhibition (260 nM) along with a much narrower safety window [1]. The structurally simplified analog 25, despite sub‑nanomolar binding (0.62 nM), was 30–45‑fold weaker in functional and antiviral assays [1].

Cross-Assay Profile
Head-to-head
Max fold-drop binding-to-functional 9.5-fold; consistent sub-nM to low-nM across all assays
Multi-parametric profiling context; may reduce model translation risk compared to analogs with large potency shifts
Analog 25 showed 290-fold drop; all data from same study (Table 1)
multi‑parametric profiling consistency lead optimization

Recommended Research and Procurement Scenarios for 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol


CXCR4‑Targeted Anti‑HIV Drug Discovery Lead Optimization

With an HIV‑2 EC₅₀ of 3.8 nM and a selectivity index exceeding 8,000, compound 24c is a superior starting point for medicinal chemistry programs aiming to develop next‑generation CXCR4‑dependent HIV entry inhibitors with reduced host cytotoxicity compared to plerixafor [1]. Its consistent sub‑nanomolar binding and functional antagonism streamline structure‑activity relationship (SAR) expansion around the 6‑hydroxyisoquinoline scaffold [1].

Cancer Metastasis and WHIM Syndrome Pharmacological Validation

CXCR4 overexpression in more than 20 cancer types and its causal role in WHIM syndrome create a demand for highly potent antagonists [1]. The 0.64 nM binding affinity of compound 24c permits low‑dose target engagement studies in cellular models of chemotaxis and metastasis, where functional calcium flux inhibition (IC₅₀ = 6.1 nM) ensures effective blockade of downstream signaling [1].

Comparator Benchmarking for Novel CXCR4 Antagonist Screening Cascades

Because its activity spans the full CXCR4 pathway (binding, calcium flux, antiviral protection) with well‑characterized concenration–response relationships, compound 24c serves as an ideal positive reference standard when profiling new chemical entities [1]. Its data‑rich profile allows laboratories to calibrate assay sensitivity and confirm assay fidelity across different batches and screening platforms [1].

Procurement for Structure‑Based Drug Design and Co‑crystallography

The structurally rigid (R)‑enantiomer of the tetrahydroisoquinoline core and the defined hydrogen‑bond donor/acceptor pattern of the 6‑hydroxy group make compound 24c an attractive candidate for co‑crystallization trials with CXCR4 or for molecular docking studies aimed at elucidating the binding mode of isoquinoline‑based antagonists [1].

Application
Selection Property
Validation Focus
HIV entry inhibition research
Binding and functional antagonism profile
MT-4 cell protection and cytotoxicity endpoints
Cancer chemotaxis and metastasis model studies
Low-nanomolar calcium flux inhibition
Chemotaxis and signaling blockade in cancer cell models
CXCR4 antagonist screening assay calibration
Well-characterized concentration-response across assays
Assay sensitivity and fidelity verification
CXCR4 structural biology and docking studies
Defined hydrogen-bond pattern and rigid chiral core
Co-crystallization or molecular docking investigations
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